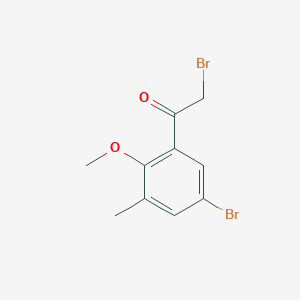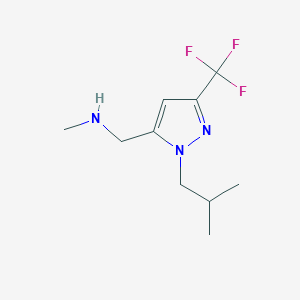
1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an isobutyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isobutyl group and a trifluoromethyl group.
N-Methylation: The resulting pyrazole is then subjected to N-methylation using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Isobutyl-3-(trifluoromethyl)pyrazole
- 1-Isobutyl-3-(trifluoromethyl)cyclohexanol
- 1-Isobutyl-3-(2-(trifluoromethyl)phenyl)urea
Uniqueness
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to the combination of its pyrazole ring, isobutyl group, and trifluoromethyl group. This unique structure imparts specific chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H16F3N3 |
|---|---|
Poids moléculaire |
235.25 g/mol |
Nom IUPAC |
N-methyl-1-[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C10H16F3N3/c1-7(2)6-16-8(5-14-3)4-9(15-16)10(11,12)13/h4,7,14H,5-6H2,1-3H3 |
Clé InChI |
LOXDPURAUZBEJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=CC(=N1)C(F)(F)F)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B13427787.png)
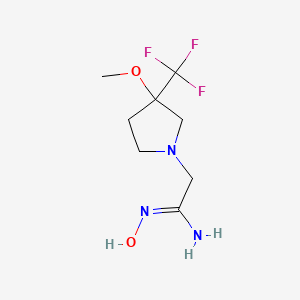
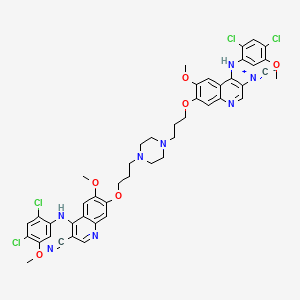


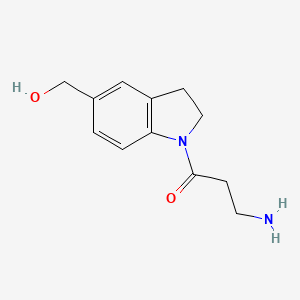
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)


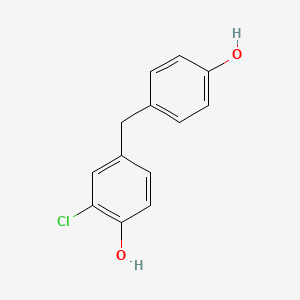
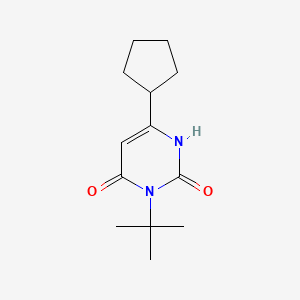
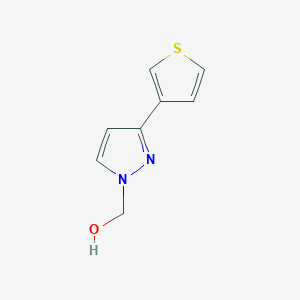
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)
